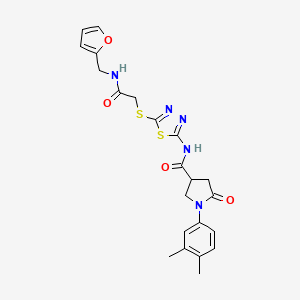![molecular formula C15H13ClN2O6S B2443794 4-[(2-クロロ-5-ニトロフェニル)スルホニルアミノ]安息香酸エチル CAS No. 670266-52-1](/img/structure/B2443794.png)
4-[(2-クロロ-5-ニトロフェニル)スルホニルアミノ]安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is an organic compound that belongs to the class of benzoate esters
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit certain bacterial enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate, also known as SABA1, is Biotin Carboxylase (BC) . BC is an enzyme that catalyzes the first half-reaction of Acetyl-CoA Carboxylase (ACC), a multi-subunit complex responsible for the first committed step in fatty acid synthesis .
Mode of Action
SABA1 interacts with its target, BC, through an atypical mechanism. It binds in the biotin binding site in the presence of ADP . This binding inhibits the activity of BC, thereby affecting the fatty acid synthesis pathway .
Biochemical Pathways
The inhibition of BC by SABA1 affects the fatty acid synthesis pathway. BC is a crucial enzyme in this pathway, catalyzing the first half-reaction of ACC . By inhibiting BC, SABA1 disrupts the normal functioning of this pathway.
Result of Action
The inhibition of BC by SABA1 results in the disruption of the fatty acid synthesis pathway. This disruption has significant implications, particularly in the context of antibacterial properties. SABA1 has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The nitrated product is then subjected to esterification with ethyl benzoate in the presence of a catalyst such as sulfuric acid to form the final product, ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate.
Substitution: Ethyl 4-(2-substituted-5-nitrobenzenesulfonamido)benzoate.
Hydrolysis: 4-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid.
類似化合物との比較
Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can be compared with other similar compounds such as:
Ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.
Ethyl 4-(2-chloro-5-methylbenzenesulfonamido)benzoate:
The uniqueness of ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)14-9-12(18(20)21)7-8-13(14)16/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHXKKSPFXPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443711.png)

![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)


![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)
![N-(3-methoxyphenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide](/img/structure/B2443718.png)

![N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2443726.png)
![(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2443727.png)
![(2Z)-3-[(5-chloro-2-hydroxyphenyl)amino]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B2443728.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2443730.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B2443731.png)
